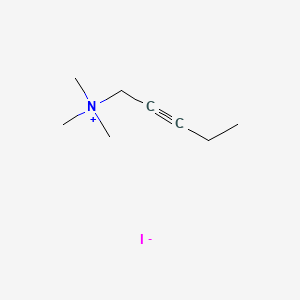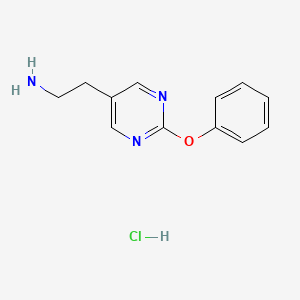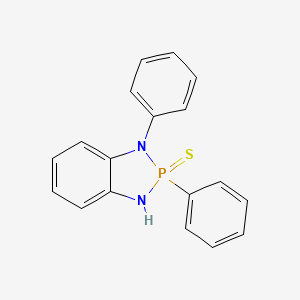
Tris(acetonitrile)trichlororhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(acetonitrile)trichlororhodium is a coordination compound with the chemical formula C_6H_9Cl_3N_3Rh . This compound features a rhodium center coordinated to three acetonitrile ligands and three chloride ions. It is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(acetonitrile)trichlororhodium can be synthesized through the reaction of rhodium trichloride with acetonitrile. The reaction typically involves dissolving rhodium trichloride in acetonitrile and allowing the mixture to react under controlled conditions. The product is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(acetonitrile)trichlororhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The acetonitrile ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve other nitriles, phosphines, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) species, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Scientific Research Applications
Tris(acetonitrile)trichlororhodium has several applications in scientific research, including:
Mechanism of Action
The mechanism by which tris(acetonitrile)trichlororhodium exerts its effects involves its ability to coordinate with various ligands. The rhodium center can undergo oxidation and reduction, facilitating electron transfer reactions. This makes it an effective catalyst in many chemical processes. The molecular targets and pathways involved depend on the specific reaction and ligands present .
Comparison with Similar Compounds
Tris(acetonitrile)tricarbonylchromium(0): This compound features a chromium center coordinated to three acetonitrile ligands and three carbonyl groups.
Tris(acetylacetonate)rhodium(III): Another rhodium complex with acetylacetonate ligands instead of acetonitrile.
Uniqueness: Tris(acetonitrile)trichlororhodium is unique due to its specific coordination environment and the presence of acetonitrile ligands. This gives it distinct chemical properties and reactivity compared to other rhodium complexes. Its ability to undergo various chemical reactions and serve as a versatile catalyst highlights its importance in both research and industrial applications .
Properties
CAS No. |
58166-91-9 |
|---|---|
Molecular Formula |
C6H9Cl3N3Rh |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
acetonitrile;rhodium(3+);trichloride |
InChI |
InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
VNJKISJBEXQYEV-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)

![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)


![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)


